3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile
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Overview
Description
3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,4-b]pyridine moiety fused with an indole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile typically involves multiple steps, including cyclization and condensation reactions. One common method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: Another related compound with a different ring structure and functional groups.
Uniqueness
3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile is unique due to its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N4O |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(7,7-dimethyl-5-oxo-6H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-18(2)16-12(17(23)22-18)6-7-14(21-16)13-9-20-15-10(8-19)4-3-5-11(13)15/h3-7,9,20H,1-2H3,(H,22,23) |
InChI Key |
AJJXRAHVGIXBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)C3=CNC4=C(C=CC=C34)C#N)C(=O)N1)C |
Origin of Product |
United States |
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